molecular formula C15H16N2O2S B2640219 1-(3-methoxybenzyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one CAS No. 920158-62-9

1-(3-methoxybenzyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one

Cat. No. B2640219
M. Wt: 288.37
InChI Key: RPRCTCZBNPVPIY-UHFFFAOYSA-N
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Description

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Numerous natural and synthetic pyrimidines are known to exist. They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Molecular Structure Analysis

The molecular structure of pyrimidines is a six-membered ring with two nitrogen atoms at positions 1 and 3 . Computational tools can be used to investigate the molecular and electronic behavior of these compounds .


Chemical Reactions Analysis

The chemical reactions of pyrimidines can be complex and varied. For example, acylation of 5-acetyl-4-aminopyrimidines followed by cyclization by the action of NH4OAc can lead to the formation of pyrimido [4,5- d ]pyrimidines .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrimidines can vary widely depending on their specific structure. For instance, the compound “3-ALLYL-2- [ (3-METHOXYBENZYL)SULFANYL]-5,6,7,8-TETRAHYDRO [1 …” has a molecular weight of 398.55 .

Scientific Research Applications

Eco-friendly Synthesis and Biological Activity

  • Corrosion Inhibition : This compound and similar derivatives have been studied for their potential as corrosion inhibitors for carbon steel in acidic media, showing effective inhibition properties (Abdallah, Shalabi, & Bayoumy, 2018).

Synthesis of S-Nucleoside Derivatives

  • Nucleoside Analogs : The synthesis of S-nucleoside derivatives of similar compounds has been explored, which could have potential applications in pharmaceuticals and biochemistry (Break, Shmiss, & Mosselhi, 2010).

Antitumor and Analgesic Agents

  • Antitumor Activity : Novel derivatives related to this compound have been synthesized and shown to possess antitumor activity against various cancer cell lines, such as liver and breast cancer cells (Edrees & Farghaly, 2017).
  • Analgesic Agents : Some derivatives have also been tested for their analgesic and anti-inflammatory activities, demonstrating potential as pain relief agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Anticonvulsant Activity

  • Anticonvulsant Properties : Research has been conducted on derivatives for their potential anticonvulsant activities, indicating possible applications in treating seizures (Severina et al., 2019).

Synthesis and Characterization

  • Chemical Synthesis : Studies have focused on the synthesis and characterization of various derivatives, exploring their chemical structures and properties for potential applications in material science and chemistry (Abbas et al., 2015).

Safety And Hazards

The safety and hazards of pyrimidines can also vary depending on their specific structure. For instance, methoxybenzyl alcohol, a related compound, is known to be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation .

Future Directions

Given the wide range of biological activities exhibited by pyrimidines, they are of great interest in the development of new therapeutic agents. For instance, novel pyrrolo [2,3- d ]pyrimidine-based analogues have been designed, synthesized, and evaluated for their ability to inhibit the α-amylase enzyme in order to treat diabetes .

properties

IUPAC Name

1-[(3-methoxyphenyl)methyl]-4-sulfanylidene-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2S/c1-19-11-5-2-4-10(8-11)9-17-13-7-3-6-12(13)14(20)16-15(17)18/h2,4-5,8H,3,6-7,9H2,1H3,(H,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPRCTCZBNPVPIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2C3=C(CCC3)C(=S)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-methoxybenzyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one

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